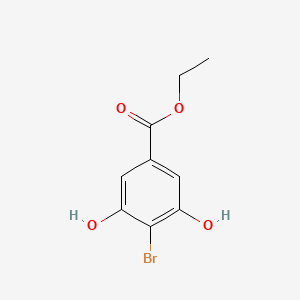

Ethyl 4-bromo-3,5-dihydroxybenzoate

説明

Contextualization within Marine Natural Products Chemistry Research

The marine environment is a prolific source of structurally unique and biologically active natural products. mdpi.comnih.gov Halogenated compounds are particularly prevalent in marine organisms, which is attributed to the high concentration of halides, especially bromide, in seawater. mdpi.com

Bromophenols and related halogenated esters are common secondary metabolites found in a wide array of marine life, including algae (Rhodophyta, Phaeophyta, and Chlorophyta), sponges, ascidians, and marine bacteria. mdpi.comnih.govnih.govmdpi.comnih.gov These compounds are believed to serve various ecological roles, such as chemical defense against predators and antimicrobial agents to prevent biofouling. nih.govumu.se The first marine bromophenols were identified in the red alga Rhodomela larix, and since then, thousands of halogenated natural products have been discovered, with a majority originating from marine sources. mdpi.comnih.govnih.gov The biosynthesis of these compounds often involves enzymes called bromoperoxidases, which facilitate the incorporation of bromine into organic substrates. nih.gov Research in this area focuses on the isolation and structural elucidation of new compounds, which are often investigated for their potential pharmacological applications. mdpi.comruc.dk

Significance of Phenolic Compounds in Biological Research

Phenolic compounds are a large and ubiquitous group of molecules characterized by a hydroxyl group attached to an aromatic ring. researchgate.net This structural feature is key to their primary role as potent antioxidants. nih.gov They can neutralize harmful free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases. researchgate.netnih.gov

The biological significance of phenolic compounds is vast and well-documented. They exhibit a wide spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and cardioprotective effects. nih.govgsconlinepress.comnih.gov Their ability to modulate various cellular signaling pathways makes them promising candidates for drug development. nih.govgsconlinepress.com Phenols and their derivatives, like benzoate (B1203000) esters, are recurring motifs in many FDA-approved drugs and are abundant in natural products, underscoring their importance in medicinal chemistry. acs.org The research is largely focused on understanding their mechanisms of action and harnessing their therapeutic potential for human health. researchgate.netgsconlinepress.com

Overview of Research Trajectories for Halogenated Phenolic Derivatives

The discovery of diverse biological activities in naturally occurring halogenated phenols has spurred significant research into their derivatives. A primary trajectory is the synthesis of novel analogues to enhance potency and selectivity for specific biological targets. mdpi.com The introduction of halogen atoms is a known strategy in medicinal chemistry to improve the pharmacological profile of a drug candidate. nih.govresearchgate.net

Current research directions include:

Discovery of Novel Bioactivities: Marine organisms continue to be screened for new halogenated phenols with unique biological activities, including anticancer, antidiabetic, and antibiotic properties. mdpi.comnih.govmdpi.com

Synthetic and Biosynthetic Studies: There is considerable effort to develop efficient chemical syntheses for these complex natural products and to understand their biosynthetic pathways. researchgate.netacs.org Understanding the enzymes involved, such as halogenases, could enable the use of synthetic biology to produce these compounds or novel "unnatural" derivatives. researchgate.netresearchgate.net

Pharmacological Development: Promising compounds are advanced into further preclinical studies to evaluate their potential as new therapeutic agents. For instance, various marine bromophenols have been shown to inhibit the growth of cancer cell lines and display potent antibacterial activity. nih.govnih.gov

Chemical Profile of Ethyl 4-bromo-3,5-dihydroxybenzoate

While extensive biological studies on this compound are not prominent in the available literature, its chemical properties can be detailed. The synthesis of its parent compound, 4-bromo-3,5-dihydroxybenzoic acid, can be achieved through the bromination of 3,5-dihydroxybenzoic acid. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 350035-53-9 | chemicalbook.combldpharm.com |

| Molecular Formula | C₉H₉BrO₄ | chemicalbook.combldpharm.com |

| Molecular Weight | 261.07 g/mol | chemicalbook.com |

| SMILES Code | O=C(OCC)C1=CC(O)=C(Br)C(O)=C1 | bldpharm.com |

Research Findings on Related Halogenated Benzoates and Phenols

The study of compounds structurally related to this compound provides insight into its potential bioactivities. Research on various bromophenols and benzoate esters isolated from marine sources has revealed a wide range of pharmacological effects.

Table 2: Examples of Bioactive Halogenated Compounds from Marine Sources

| Compound Name/Class | Source Organism | Observed Biological Activity | Reference |

|---|---|---|---|

| Bromophycoic Acids A-E | Red Alga (Callophycus sp.) | Antibacterial against methicillin-resistant S. aureus and vancomycin-resistant Enterococcus faecium. | nih.gov |

| Bromophenol Derivatives | Brown Alga (Leathesia nana) | Cytotoxic against various human cancer cell lines (A549, MCF-7, HCT-8). | nih.gov |

| Sphaerodactylomelol | Red Alga (Sphaerococcus coronopifolius) | Active against S. aureus. | nih.gov |

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | Red Algae | Antioxidant, antidiabetic, antimicrobial, anti-tyrosinase. | mdpi.com |

| 2,4-Dichlorophenyl 2,4-dichlorobenzoate | Streptomyces sp. G212 | Antifungal against C. albicans. | mdpi.com |

| Neomangicols A & B (Halogenated sesterterpenes) | Marine Fungus (Fusarium sp.) | Cytotoxic against HCT-116 human colon tumor cell line. | mdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-bromo-3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJKJGZYGTUKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254844 | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350035-53-9 | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350035-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Ethyl 4-bromo-3,5-dihydroxybenzoate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, hydroxyl, and ethyl groups.

Due to the symmetrical substitution on the benzene (B151609) ring, the two aromatic protons at positions 2 and 6 are chemically equivalent and are expected to appear as a single signal (a singlet). The two hydroxyl protons at positions 3 and 5 are also equivalent and typically appear as a broad singlet, though their chemical shift can be highly dependent on the solvent and concentration. The ethyl ester group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons, which are coupled to the three adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the two methylene protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Ar-H (H-2, H-6) | ~7.0-7.2 | Singlet (s) | 2H |

| -OH (C3-OH, C5-OH) | Variable (e.g., ~9.3) | Broad Singlet (br s) | 2H |

| -OCH₂CH₃ | ~4.2-4.4 | Quartet (q) | 2H |

| -OCH₂CH₃ | ~1.3-1.4 | Triplet (t) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. The aromatic ring will show four distinct signals: one for the two equivalent aromatic carbons bearing a hydrogen (C-2, C-6), one for the carbon attached to the bromine atom (C-4), one for the two equivalent carbons bearing hydroxyl groups (C-3, C-5), and one for the carbon attached to the ester group (C-1). The ester functional group will show signals for the carbonyl carbon and the two carbons of the ethyl group.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165-167 |

| C-3, C-5 (-OH) | ~145-147 |

| C-1 (-COOEt) | ~120-122 |

| C-4 (-Br) | ~109-111 |

| C-2, C-6 (-H) | ~108-110 |

| -OCH₂CH₃ | ~61-63 |

| -OCH₂CH₃ | ~14-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would show correlations between the aromatic proton signal and its corresponding carbon signal (C-2/C-6), as well as the methylene and methyl protons with their respective carbon signals in the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is particularly useful for identifying quaternary (non-protonated) carbons. Key expected correlations include:

The aromatic protons (H-2/H-6) correlating to the ester carbonyl carbon (C=O), the carbon bearing the ester (C-1), and the hydroxyl-bearing carbons (C-3/C-5).

The methylene protons (-OCH₂-) correlating to the ester carbonyl carbon (C=O) and the methyl carbon (-CH₃).

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of this compound (C₉H₉BrO₄). A key feature in the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). researchgate.net This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. jst.go.jpnih.gov

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Mass (Da) |

|---|---|---|

| [M]⁺ | C₉H₉⁷⁹BrO₄ | 259.9684 |

| [M+2]⁺ | C₉H₉⁸¹BrO₄ | 261.9664 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the compound within a complex mixture, such as a crude reaction product or a biological sample. researchgate.netnih.gov

In a typical LC-MS analysis of this compound, a reversed-phase column (such as a C18 column) would be used for separation. The mobile phase would likely consist of a gradient mixture of water and a polar organic solvent like acetonitrile (B52724), often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. As the compound elutes from the column, it is ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer, which confirms its identity by providing its molecular weight and the characteristic bromine isotope pattern. acs.org This method allows for both qualitative identification and quantitative analysis of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can deduce the presence of characteristic bonds. In the case of this compound, the IR spectrum is expected to exhibit a unique pattern of absorption bands corresponding to its constituent functional groups.

The key functional groups present in this compound are:

O-H (hydroxyl) groups: These are expected to produce a broad and strong absorption band in the region of 3500-3200 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding between the hydroxyl groups.

C=O (ester carbonyl) group: A sharp and intense absorption band is anticipated in the range of 1730-1700 cm⁻¹. This is a characteristic peak for the carbonyl stretch in an ester.

C-O (ester) linkage: The C-O stretching vibrations of the ester group are expected to appear in the 1300-1000 cm⁻¹ region.

Aromatic C=C bonds: The stretching vibrations of the benzene ring typically result in multiple, weaker absorption bands in the 1600-1450 cm⁻¹ region.

C-Br (bromo) group: The C-Br stretching vibration is expected to be found in the fingerprint region, typically between 680-515 cm⁻¹.

The following table summarizes the expected IR absorption bands for this compound, with comparative data from the known spectrum of 4-Bromo-3,5-dihydroxybenzoic acid.

| Functional Group | Expected Wavenumber Range (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 4-Bromo-3,5-dihydroxybenzoic acid nist.gov |

| O-H (hydroxyl) stretch | 3500-3200 (broad, strong) | ~3400 (broad) |

| C-H (aromatic) stretch | 3100-3000 (weak to medium) | Not specified |

| C-H (aliphatic) stretch | 3000-2850 (weak to medium) | Not applicable |

| C=O (ester carbonyl) stretch | 1730-1700 (strong, sharp) | Not applicable |

| C=O (carboxylic acid) stretch | Not applicable | ~1700 (strong) |

| C=C (aromatic) stretch | 1600-1450 (multiple, weak to medium) | ~1600, ~1450 |

| C-O (ester) stretch | 1300-1000 (medium to strong) | Not applicable |

| C-O (hydroxyl) stretch | 1260-1000 (medium) | Not specified |

| C-Br stretch | 680-515 (weak to medium) | Not specified |

This table presents expected values based on established spectroscopic principles and comparative data. Actual experimental values may vary.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques used to separate, identify, and quantify components in a mixture. These methods are crucial for assessing the purity of synthesized this compound and for quantifying its concentration in various samples.

A specific, validated HPLC or UPLC method for this compound is not publicly documented. However, based on the analysis of structurally similar compounds, such as brominated phenols and dihydroxybenzoic acid isomers, a suitable reversed-phase HPLC (RP-HPLC) method can be proposed. nih.govnih.govorgsyn.org

Proposed HPLC Method Parameters:

A typical RP-HPLC setup would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the polar hydroxyl groups and the nonpolar brominated aromatic ring, a gradient elution would likely be employed to achieve optimal separation from potential impurities or starting materials.

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The acidic modifier improves peak shape for phenolic compounds. Acetonitrile is a common organic modifier. |

| Elution | Gradient | A gradient from a higher proportion of water to a higher proportion of acetonitrile would effectively elute both polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV-Vis at a specific wavelength (e.g., 280 nm) | The aromatic ring of the compound will absorb UV light, allowing for sensitive detection. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

UPLC for Enhanced Performance:

UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for higher flow rates and pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. The principles of separation remain the same, but the instrumentation is designed to handle the higher backpressures. A UPLC method for this compound would offer a more rapid and efficient means of purity assessment and quantification.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. chemicalbook.com For the synthesis of this compound, TLC would be routinely used to track the consumption of starting materials and the formation of the product.

Principle of TLC Analysis:

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The mobile phase ascends the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

Typical TLC Parameters for this compound:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). |

| Visualization | UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate (B83412) or iodine). |

By comparing the Rf value of the product spot with those of the starting materials, the progress of the reaction can be effectively monitored. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the progression of the reaction.

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms within a crystal. This provides definitive information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of a compound in the solid state.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the analysis of a closely related compound, such as ethyl 3,5-dibromo-2-hydroxybenzoate, can provide insights into the expected structural features.

Expected Structural Insights from X-ray Crystallography:

Molecular Conformation: The analysis would reveal the planarity of the benzene ring and the orientation of the ethyl ester and hydroxyl groups relative to the ring. Steric hindrance between the bulky bromine atom and the adjacent hydroxyl groups may cause slight distortions from ideal geometries.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity of the atoms and provide data that can be compared with theoretical calculations.

Intermolecular Interactions: The crystal packing would be determined by a network of intermolecular interactions, including hydrogen bonding between the hydroxyl groups and potentially weaker halogen bonding involving the bromine atom. These interactions govern the physical properties of the solid, such as its melting point and solubility.

The table below presents hypothetical, yet plausible, crystallographic data for this compound based on typical values for similar organic compounds.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 |

This table contains hypothetical data for illustrative purposes only.

The successful crystallization of this compound and subsequent X-ray diffraction analysis would provide the most definitive structural characterization of this molecule.

Mechanistic Investigations of Biological Activities in Preclinical Models

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. Ethyl 4-bromo-3,5-dihydroxybenzoate, possessing a dihydroxy-substituted benzene (B151609) ring, is structurally primed for antioxidant activity. The mechanisms underlying this potential involve direct interaction with and neutralization of reactive free radicals, as well as modulation of the cellular oxidative environment.

The capacity of a compound to directly scavenge free radicals is a primary indicator of its antioxidant activity. This is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. e3s-conferences.org Similarly, the ABTS assay measures the relative ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), resulting in a decolorization that is also quantified spectrophotometrically. mdpi.com The ABTS•+ is a blue-green radical that, upon reduction by an antioxidant, becomes colorless. e3s-conferences.orgmdpi.com

While direct studies on this compound are limited, research on structurally analogous benzoic acid derivatives provides insight into its probable activity. For instance, studies on 3,4-dihydroxybenzoic acid and its ethyl ester demonstrate significant free-radical scavenging capabilities. The presence of hydroxyl (-OH) groups on the benzoic ring is crucial for this activity. The scavenging activity of various benzoic acids in the DPPH assay has been shown to decrease in the order: 3,4,5-trihydroxybenzoic acid > 3,4-dihydroxybenzoic acid ≈ 3,4-dihydroxybenzoic acid ethyl ester > 4-hydroxy-3-methoxybenzoic acid. researchgate.net This suggests that the dihydroxy configuration, as present in this compound, is a strong determinant of radical scavenging potential.

Table 1: Comparative Free Radical Scavenging Activity of Benzoic Acid Analogs

| Compound | Relative DPPH Scavenging Activity |

| 3,4,5-Trihydroxybenzoic acid | Very High |

| 3,4-Dihydroxybenzoic acid | High |

| 3,4-Dihydroxybenzoic acid ethyl ester | High |

| 4-Hydroxy-3-methoxybenzoic acid | Moderate |

| Benzoic acid | Low |

Note: This table is based on findings for structurally similar compounds to infer the potential activity of this compound. researchgate.net

Beyond direct radical scavenging, antioxidants can modulate cellular oxidative stress by inhibiting the generation of reactive oxygen species (ROS). ROS are produced during normal metabolic processes and can cause significant damage to cellular components if not controlled. nih.gov

Studies on methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a close structural analog of this compound, have demonstrated its ability to inhibit ROS elevation in preclinical models. In a zebrafish model of trinitro-benzene-sulfonic acid (TNBS)-induced inflammatory bowel disease, MBD was shown to significantly inhibit the increase in ROS levels. nih.gov Furthermore, research on ethyl-3,4-dihydroxybenzoate (EDHB) has revealed its role in modulating ROS generation. nih.gov While some contexts show it can induce mitochondrial ROS as a signaling molecule for preconditioning, this highlights its interaction with cellular oxidative pathways. nih.gov Other studies show that preconditioning with EDHB leads to a decrease in oxidative stress markers like protein oxidation and malondialdehyde upon exposure to hypoxia. nih.gov These findings suggest that this compound likely possesses the capacity to interfere with ROS-generating systems, thereby protecting cells from oxidative damage.

From a chemical standpoint, the primary mechanisms by which phenolic antioxidants like this compound exert their radical-scavenging effects are through Electron Transfer (ET) and Hydrogen Atom Transfer (HAT). nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable antioxidant radical (ArO•). The bond dissociation enthalpy of the O-H bond in the phenol (B47542) is a critical factor in this process. ArOH + R• → ArO• + RH

Electron Transfer (ET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming an antioxidant radical cation and an anion of the radical. This is often followed by proton transfer. ArOH + R• → ArOH•⁺ + R⁻

The presence of two hydroxyl groups on the benzene ring of this compound significantly enhances its ability to participate in both HAT and ET mechanisms. These groups can readily donate hydrogen atoms or electrons to stabilize free radicals, thereby terminating oxidative chain reactions.

Anti-inflammatory Response Modulation

Inflammation is a complex biological response intricately linked with oxidative stress. The ability of a compound to modulate inflammatory pathways is a key aspect of its therapeutic potential.

Chronic inflammation is often driven by the persistent activation of key signaling pathways, including the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov

Preclinical research on methyl 3-bromo-4,5-dihydroxybenzoate (MBD) provides significant evidence for the anti-inflammatory activity of this class of compounds through the modulation of these pathways. nih.gov In a zebrafish model of inflammatory bowel disease, MBD was found to attenuate the inflammatory response by regulating the TLR/NF-κB signaling cascade. nih.gov This was demonstrated by the significant inhibition of the mRNA expression of multiple key inflammatory mediators. nih.gov

Table 2: Modulation of Inflammatory Gene Expression by Methyl 3-bromo-4,5-dihydroxybenzoate (MBD)

| Gene | Function | Effect of MBD |

| Pro-inflammatory Genes | ||

| TNF-α, IL-1β, IL-6 | Pro-inflammatory Cytokines | mRNA Expression Inhibited |

| NF-κB, AP1, STAT3 | Transcription Factors | mRNA Expression Inhibited |

| MyD88, TRAF6 | Adaptor Proteins in TLR signaling | mRNA Expression Inhibited |

| TLR3, TLR4 | Toll-like Receptors | mRNA Expression Inhibited |

| Anti-inflammatory Genes | ||

| IκBα | Inhibitor of NF-κB | mRNA Expression Promoted |

Note: This table is based on findings for Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a close structural analog, to infer the potential activity of this compound on the TLR/NF-κB pathway. nih.gov

By downregulating the expression of pro-inflammatory genes and upregulating inhibitors of the inflammatory cascade, compounds like MBD can effectively dampen the inflammatory response. Given the structural similarity, it is highly probable that this compound exerts its anti-inflammatory effects through similar mechanisms involving the inhibition of the TLR/NF-κB and potentially MAPK signaling pathways.

Inhibition of Inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IFN-γ, IL-6, IL-8, IL-13)

No published studies were identified that specifically examine the effect of this compound on the expression of key inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), Interleukin-8 (IL-8), or Interleukin-13 (IL-13).

Impact on Immune Cell Migration and Infiltration (in vivo models)

There is no available data from in vivo models that details the impact of this compound on the migration and infiltration of immune cells.

Enhancement of Gut Mucosal Barrier Integrity (in vivo models)

Scientific literature lacks in vivo studies investigating the potential role of this compound in enhancing the integrity of the gut mucosal barrier.

Enzyme Kinetics and Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Selectivity

No research was found that specifically assesses the inhibitory activity and selectivity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B).

There are no published Lineweaver-Burk analyses to characterize the kinetics of PTP1B inhibition by this compound.

No Surface Plasmon Resonance (SPR) assay data is available in the scientific literature to describe the binding affinity or kinetics of this compound to PTP1B.

Tyrosinase Inhibitory Potential

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. A thorough review of scientific databases reveals no specific studies focused on the potential of this compound as a tyrosinase inhibitor. Consequently, data regarding its inhibitory concentration (IC₅₀), mechanism of inhibition (e.g., competitive, non-competitive), or effects on melanogenesis are currently undocumented.

Investigations into Other Enzyme Targets (e.g., 3-hydroxyanthranilate oxygenase)

Beyond the more commonly studied enzymes, the interaction of this compound with other specific enzyme targets, such as 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO)—an enzyme involved in the kynurenine (B1673888) pathway of tryptophan metabolism—has not been reported. There are no available preclinical studies detailing the modulatory effects of this compound on 3-HAO or other specific enzymatic pathways.

Cellular and Molecular Mechanisms in Preclinical Models

Cell Line-Based Investigations

Detailed investigations into the effects of this compound on various cell lines are not present in the available literature. There are no published studies documenting its specific effects on:

HaCaT keratinocytes: Used to model the outer layer of the skin.

RAW 264.7 macrophages: Used to study inflammatory responses.

3T3-L1 adipocytes: Used in research on fat metabolism and obesity.

Various cancer cell lines: Used to investigate potential anti-tumor properties.

While derivatives of related compounds have been explored for cytotoxic activity, this data is not directly applicable to this compound.

In Vitro Cytotoxicity and Apoptosis Induction Studies

There is a lack of specific research on the in vitro cytotoxicity of this compound. As such, key metrics like the half-maximal inhibitory concentration (IC₅₀) across different cell lines have not been established. Furthermore, studies dedicated to its potential to induce apoptosis (programmed cell death), or the specific molecular pathways involved (e.g., caspase activation, Bcl-2 family modulation), have not been published.

The table below is intended to display cytotoxicity data; however, no such data is currently available for this compound.

Interactive Data Table: In Vitro Cytotoxicity of this compound (No data available)

| Cell Line | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| No published data found for this compound. |

Modulation of Gene Expression

Modern molecular biology techniques such as transcriptomics (e.g., RNA-sequencing) and quantitative real-time PCR (RT-PCR) are crucial for understanding how a compound alters cellular function at the genetic level. A comprehensive search has found no studies that have employed these methods to analyze the effects of this compound on gene expression in any cell model. Therefore, its impact on cellular signaling pathways, inflammatory responses, or metabolic regulation at the transcript level remains uncharacterized.

The table below is intended to show findings on gene expression modulation; however, no relevant research has been published.

Interactive Data Table: Modulation of Gene Expression by this compound (No data available)

| Cell Line | Gene Target | Method | Observed Effect | Reference |

|---|---|---|---|---|

| No published data found for this compound. |

Molecular Docking and Network Pharmacology for Target Identification

Molecular docking is a computational technique used to predict how a molecule binds to a protein target. While no specific molecular docking studies for this compound were found, research on related compounds provides a framework for how such molecules might interact with biological targets.

For instance, in silico molecular docking of Ethyl 3,4,5-trihydroxybenzoate (gallic acid ethyl ester, GAE) showed a notable binding affinity with superoxide (B77818) dismutase (SOD) and cyclooxygenase 2 (COX-2) receptors. phcog.comphcog.com This suggests that the ethyl ester group and the hydroxyl groups on the benzene ring are important for receptor-ligand interactions. phcog.com Another study on bromo nih.govplos.orgbenzodiazepine derivatives used molecular docking to identify potential inhibitors of the Hsp90 chaperone, a target in cancer therapy. cosmosscholars.com These studies highlight the utility of computational methods in identifying potential protein targets and understanding binding modes, though such an analysis for this compound is not present in the available literature.

Pathways Related to Tissue Regeneration and Development (e.g., Wnt/β-Catenin, autophagy, TGF-β in dermal papilla cells)

Significant research has been conducted on the compound 5-Bromo-3,4-dihydroxybenzaldehyde (BDB) , which shares structural similarities with this compound, particularly in the context of hair growth and dermal papilla cell (DPC) activity. bohrium.comnih.govmdpi.com

Wnt/β-Catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. nih.govnih.gov In the context of hair follicle development, its activation is essential for the anagen (growth) phase. Studies on BDB demonstrate that it promotes hair growth by activating the Wnt/β-catenin pathway in DPCs. bohrium.comnih.govmdpi.com This activation is observed through the increased phosphorylation of GSK3β and the subsequent accumulation of β-catenin. bohrium.comnih.gov

Autophagy: Autophagy is a cellular process for degrading and recycling cellular components. nih.gov In DPCs, BDB has been shown to increase the levels of autophagic vacuoles and key autophagy-related proteins such as Atg7, Atg5, Atg16L, and LC3B, suggesting that autophagy is involved in its hair growth-promoting effects. bohrium.comnih.govmdpi.com Separately, Ethyl-3,4-dihydroxybenzoate (EDHB) has been shown to induce autophagy in esophageal squamous cell carcinoma cells through the upregulation of BNIP3 and Beclin. plos.orgresearchgate.netresearchgate.net

While these findings on BDB and EDHB are informative, it is crucial to note that they cannot be directly extrapolated to this compound without dedicated experimental validation.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Features

The essential pharmacophoric features of bromophenols like Ethyl 4-bromo-3,5-dihydroxybenzoate are primarily the hydroxyl (-OH) groups and the bromine (-Br) atoms attached to the aromatic ring. researchgate.net These features are critical for various biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. researchgate.net The dihydroxy substitution pattern on the benzoate (B1203000) ring, combined with the electron-withdrawing nature of the bromine atom and the ester group, defines the molecule's electronic and steric properties, which are key to its specific biological profile.

Role of Hydroxyl and Ester Groups in Molecular Interactions

The two hydroxyl groups are fundamental to the compound's activity, primarily by acting as hydrogen bond donors and acceptors. This allows the molecule to anchor itself within the active sites of enzymes and receptors. researchgate.net The antioxidant activity often associated with phenolic compounds is directly related to the hydrogen-donating ability of these hydroxyl groups.

The ethyl ester group, while not as directly involved in the primary pharmacophoric interactions as the hydroxyls, plays a crucial role in modifying the molecule's physicochemical properties. It impacts solubility, lipophilicity, and metabolic stability. By converting the parent carboxylic acid (4-bromo-3,5-dihydroxybenzoic acid) into an ethyl ester, cell membrane permeability can be enhanced, potentially leading to improved bioavailability. nih.gov This strategy is observed in related compounds like Ethyl 3,4-dihydroxybenzoate, which acts as an inhibitor of prolyl hydroxylase and shows good cell permeability. medchemexpress.comchemicalbook.com

Comparative Analysis with Related Bromophenol Structures

To understand the unique properties of this compound, it is useful to compare it with other bromophenols that have been studied for their biological activities. The presence, number, and position of bromine and hydroxyl groups, along with other substituents, lead to a wide range of biological effects.

| Compound Name | Key Structural Differences from this compound | Reported Biological Activity | Reference |

| This compound | - | Not specified in provided context | bldpharm.comchemicalbook.com |

| 4-Bromo-3,5-dihydroxybenzoic acid | Carboxylic acid instead of an ethyl ester. | Parent compound for the ethyl ester. | nih.gov |

| Ethyl 3,4-dihydroxybenzoate | Lacks the bromine atom; different hydroxylation pattern (ortho-dihydroxy). | Prolyl hydroxylase inhibitor, antioxidant, anti-inflammatory. | medchemexpress.comchemicalbook.com |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Aldehyde group instead of an ethyl ester; different bromine position. | Anti-allergic activity. | researchgate.net |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Dimeric ether structure with four bromine atoms. | Cytotoxic, antibacterial, and antifungal activities. | researchgate.net |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | Alcohol instead of ester; three bromine atoms; different substitution pattern. | Potent inhibitor of PTP1B and α-glucosidase. | researchgate.net |

This comparative data highlights that subtle changes in the molecular structure, such as the type of functional group or the bromination pattern, can lead to significant differences in biological activity.

Computational Chemistry Approaches in SAR

Modern drug discovery heavily relies on computational methods to predict and explain the structure-activity relationships of compounds before their synthesis, saving time and resources.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For a compound like this compound, DFT calculations can provide valuable insights. These calculations can determine the molecule's most stable three-dimensional conformation (optimized geometry), which is crucial for its fit into a biological target. researchgate.net

Furthermore, DFT is used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Another key application is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for predicting how the molecule will interact with biological macromolecules. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can model its interaction with a specific protein target, such as an enzyme active site. nih.gov These simulations provide a dynamic view of the binding process, revealing the stability of the ligand-protein complex, the specific hydrogen bonds and other interactions that are formed, and any conformational changes that occur in either the ligand or the protein upon binding. This information is invaluable for understanding the mechanism of action and for designing more potent analogs.

Analysis of this compound: No Publicly Available CoMFA Studies Found

Despite a comprehensive search of scientific literature and chemical databases, no specific Comparative Molecular Field Analysis (CoMFA) studies focusing on this compound have been identified in the public domain. This prevents the creation of a detailed article on its Structure-Activity Relationship (SAR) through the lens of CoMFA as requested.

CoMFA is a powerful 3D-QSAR (Quantitative Structure-Activity Relationship) technique used in drug design to correlate the biological activity of a series of compounds with their 3D molecular properties. This method requires a dataset of structurally related molecules with measured biological activities to build a predictive model. The absence of published research applying CoMFA to this compound or a closely related series of analogs means that the necessary data for generating contour maps and detailed research findings are not available.

Searches were conducted for CoMFA analyses of dihydroxybenzoate derivatives, 3D-QSAR studies of benzoic acid derivatives, and other related terms. While general information on the CoMFA methodology and its application to broader classes of chemical compounds is abundant, specific studies that would provide the data necessary to construct a scientifically accurate and detailed article on this compound are absent from the accessible scientific literature.

Therefore, the requested article, with its specific focus on the CoMFA of this compound, cannot be generated at this time due to the lack of foundational research data.

Biogenic Origins and Biosynthetic Pathways in Marine Ecosystems

Isolation from Marine Organisms (e.g., Red Algae, Sponges)

While the direct isolation of Ethyl 4-bromo-3,5-dihydroxybenzoate is not extensively documented, a vast number of structurally related bromophenols have been successfully isolated from a variety of marine organisms, particularly red algae and sponges. These organisms are considered to be major producers of such halogenated compounds. nih.govmdpi.com

Red algae, especially from the Rhodomelaceae family (e.g., genera Rhodomela, Polysiphonia, and Symphyocladia), are renowned for their high content of bromophenols. nih.govmdpi.comsciforum.net For instance, the red alga Rhodomela confervoides has been a source for numerous bromophenols, including compounds with the core 3-bromo-4,5-dihydroxybenzyl unit. nih.govnih.gov Similarly, species of Polysiphonia are known to produce brominated phenols. nih.gov The first marine bromophenols were identified in the red alga Rhodomela larix. nih.gov Research on these algae involves extraction using solvents like methanol, followed by advanced chromatographic and spectroscopic techniques for isolation and structural elucidation. sciforum.net

Marine sponges are another significant source of brominated natural products, including bromophenols and bromotyrosine-derived alkaloids. nih.govnih.govnih.gov These compounds are often synthesized by the sponges themselves or by their associated microbial symbionts as a form of chemical defense against predation and microbial fouling. nih.govnih.gov For example, the marine sponge Pseudoceratina durissima has yielded various bromotyrosine-derived alkaloids. nih.gov The discovery of brominated compounds in sponges highlights the complex chemical ecology and symbiotic relationships within marine ecosystems. nih.govacs.org

Table 1: Examples of Bromophenols Isolated from Marine Organisms

| Compound Class | Specific Examples | Source Organism(s) |

| Simple Bromophenols | 3-Bromo-4,5-dihydroxybenzaldehyde | Rhodomela confervoides, Polysiphonia spp. nih.govnih.gov |

| Brominated Benzyl Ethers | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Symphyocladia latiuscula |

| Bromotyrosine Alkaloids | (+)-Aeroplysinin-1 | Pseudoceratina durissima nih.gov |

Exploration of Microbial Biosynthesis (e.g., Marine Bacteria, Brominases)

The discovery of bromophenols in macro-organisms like algae and sponges has led to investigations into their true biosynthetic origins, with significant evidence pointing towards marine microbes. Marine bacteria, in particular, have been identified as producers of a wide range of polybrominated aromatic compounds, including bromophenols and polybrominated diphenyl ethers (PBDEs). escholarship.orgnih.gov This has shifted the understanding that many compounds isolated from sponges and other invertebrates may actually be produced by their symbiotic bacteria. acs.orgescholarship.org

A conserved biosynthetic gene cluster, the brominated marine pyrrole/phenol (B47542) (bmp) pathway, has been identified in Gram-negative marine bacteria. nih.govescholarship.org This pathway is responsible for the synthesis of common bromopyrrole and bromophenol building blocks. nih.gov Central to this microbial biosynthesis are specialized enzymes known as brominases . One key enzyme identified is Bmp5, a flavin-dependent brominase that exhibits a previously unknown decarboxylative-halogenation mechanism. nih.govresearchgate.net This enzyme can catalyze the conversion of precursors like 4-hydroxybenzoic acid (4-HBA) into brominated phenols. nih.govresearchgate.net The discovery of these biosynthetic pathways in bacteria provides a genetic and molecular foundation for the production of bromophenols that are found throughout the marine food web. escholarship.orgnih.gov

Ecological and Biogeochemical Significance of Natural Bromophenols

Natural bromophenols are not mere chemical curiosities; they play significant roles in the ecological dynamics and biogeochemical cycles of marine ecosystems. Their production is often an adaptive response to environmental pressures. mdpi.comsciforum.net

From an ecological perspective, a primary function of bromophenols is chemical defense. nih.govresearchgate.netnih.gov Marine organisms, which are often sessile or slow-moving, produce these compounds to deter predators (antifeedant activity) and to prevent the growth of competing organisms and pathogenic microbes (antimicrobial activity). nih.govmdpi.comnih.gov The introduction of bromine atoms into a phenolic structure increases its lipophilicity and can enhance its biological potency. mdpi.comsciforum.net The characteristic "sea-like" taste and flavor of some seafood is attributed to the presence of these compounds. nih.gov

From a biogeochemical standpoint, the natural production of organobromine compounds is a key component of the global bromine cycle. princeton.eduresearchgate.net Marine organisms, from microalgae to large seaweeds, release vast quantities of volatile brominated compounds, such as bromoform (B151600) (CHBr₃), into the atmosphere. wikipedia.org These compounds can influence atmospheric chemistry, including the depletion of ozone. researchgate.net In the marine environment itself, bromophenols and other organobromines contribute to the pool of dissolved and particulate organic matter. princeton.edu Studies of marine sediments have shown that organically bound bromine (Br-org) is ubiquitous and persists through the degradation and humification of natural organic matter, indicating a biogeochemical cycle of bromine between organic and inorganic forms. princeton.edu This challenges the older view of bromide as a conservative, non-reactive element in seawater. princeton.edu

Q & A

Synthesis and Optimization

Basic Question: What are the established synthetic routes for Ethyl 4-bromo-3,5-dihydroxybenzoate, and how can reaction conditions be optimized for higher yield? Answer: The compound is synthesized via esterification of 4-bromo-3,5-dihydroxybenzoic acid with ethanol. A standard protocol involves refluxing the acid (0.001 mol) with ethanol (3:1 molar ratio) and glacial acetic acid (5 drops) as a catalyst for 4–6 hours. Post-reaction, solvent removal under reduced pressure yields the crude product, which is purified via recrystallization (ethanol/water). Yield optimization strategies include:

- Using molecular sieves to absorb water and shift equilibrium.

- Increasing reaction time to 8 hours for near-quantitative conversion.

- Employing HPLC (C18 column, SQD-FA05 conditions) to monitor purity, targeting a retention time of ~1.64 minutes for related esters .

Analytical Characterization

Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing this compound? Answer:

- LC-MS: Confirms molecular weight (expected [M+H]⁺ ~265–294 m/z, depending on substituents) .

- HPLC: Retention time comparison under SQD-FA05 conditions (acetonitrile/water gradient) ensures purity .

- NMR: ¹H NMR (DMSO-d6) should show signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) and aromatic protons (δ 7.0–7.5 ppm, singlet for symmetric substitution) .

Physicochemical Properties

Basic Question: What are the reported physicochemical properties of this compound, and how can discrepancies in data be resolved? Answer:

- Density: ~1.6 g/cm³ (experimental determination via pycnometry) .

- Boiling Point: Estimated at 286.5±40.0 °C (extrapolated from similar brominated esters) .

Discrepancies in solubility or melting point (often unreported) can be resolved via differential scanning calorimetry (DSC) for melting behavior and shake-flask method for solubility profiling in DMSO, ethanol, and water .

Advanced Reactivity

Advanced Question: How do the bromine and hydroxyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions? Answer: The electron-withdrawing bromine group activates the aromatic ring toward NAS at the para position, while the hydroxyl groups (if deprotonated) can act as directing groups. For example, in Suzuki-Miyaura coupling, the bromine can be replaced by aryl boronic acids using Pd(PPh₃)₄ catalyst (2 mol%) in DMF/H₂O (3:1) at 80°C for 12 hours. Competing side reactions (e.g., ester hydrolysis) are minimized by maintaining pH < 7 .

Biological Activity Screening

Advanced Question: What in vitro assays are suitable for evaluating the bioactivity of this compound? Answer:

- Enzyme Inhibition: Test against tyrosine kinases or hydrolases (e.g., acetylcholinesterase) using spectrophotometric assays (e.g., Ellman’s method) at 0.1–100 µM concentrations .

- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) with IC₅₀ calculation .

Computational Modeling

Advanced Question: How can computational methods predict missing physicochemical or reactivity data for this compound? Answer:

- DFT Calculations: Gaussian 16 with B3LYP/6-31G(d) basis set predicts optimized geometry, electrostatic potential (for reaction sites), and thermodynamic properties (e.g., ΔG of hydrolysis) .

- Molecular Dynamics (MD): Simulate solubility in solvents like ethanol using GROMACS, with OPLS-AA force field .

- ADMET Prediction: Tools like SwissADME estimate logP (≈2.1), bioavailability, and blood-brain barrier permeability .

Contradictory Data Analysis

Advanced Question: How should researchers address conflicting reports on the stability of this compound under acidic conditions? Answer:

- Controlled Stability Studies: Incubate the compound in buffers (pH 2–7) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.

- Mechanistic Insight: Ester hydrolysis is pH-dependent; below pH 4, rapid cleavage occurs due to protonation of the hydroxyl groups, destabilizing the ester .

Safety and Handling

Basic Question: What safety protocols are critical when handling this compound? Answer:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of particulates.

- Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

- Storage: Airtight container in a cool, dry place (room temperature) .

Method Validation

Advanced Question: How can researchers validate the purity of this compound batches for publication? Answer:

- HPLC-DAD: ≥95% purity (C18 column, 220 nm detection).

- Elemental Analysis: Match calculated vs. observed C, H, Br content (e.g., C: 40.8%, H: 2.66%, Br: 30.2%) .

- Mass Balance: Combine LC-MS, NMR, and elemental data to confirm >98% purity .

Comparative Reactivity

Advanced Question: How does the reactivity of this compound compare to its non-brominated analog in ester hydrolysis? Answer: Bromine’s electron-withdrawing effect accelerates hydrolysis under basic conditions (pH > 10). Kinetic studies show a 3-fold increase in hydrolysis rate (k = 0.15 h⁻¹ vs. 0.05 h⁻¹ for non-brominated analog) at 25°C, as measured by HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。